molecular formula C15H16BNO4 B1399720 (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid CAS No. 874288-15-0

(3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid

Cat. No. B1399720
M. Wt: 285.1 g/mol
InChI Key: WJHSWLXHDJCBAY-UHFFFAOYSA-N
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Description

The compound (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid is an organic compound with the molecular formula C15H16BNO4 . It has a molecular weight of 285.11 .


Molecular Structure Analysis

The InChI code for (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid is 1S/C15H16BNO4/c1-21-14-7-5-11 (6-8-14)10-17-15 (18)12-3-2-4-13 (9-12)16 (19)20/h2-9,19-20H,10H2,1H3, (H,17,18) . This code provides a detailed description of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid are not mentioned in the search results, boronic acids are known to participate in various types of reactions. For instance, they are commonly used in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The compound (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid has a molecular weight of 285.11 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Synthetic Chemistry Applications

  • Synthesis of Carba-analogues of Antimitotic Myoseverin : (Hocek, Votruba, & Dvořáková, 2003) used 4-methoxyphenylboronic acid in synthesizing carba-analogues of myoseverin, an antimitotic compound, demonstrating its use in creating biologically active molecules. Details.
  • Development of HGF-Mimetic Agents : Research by Das, Tang, & Sanyal (2011) involved synthesizing boron-containing derivatives, including 4-methoxybenzyl compounds, as potential HGF-mimetic agents, highlighting its role in developing therapeutic agents. Details.

Material Science and Nanotechnology

  • Optical Modulation in Carbon Nanotubes : Mu et al. (2012) studied phenyl boronic acids, including 4-methoxybenzyl variants, for their ability to modulate optical properties of carbon nanotubes, an essential aspect in developing sensors and electronic devices. Details.
  • Fluorescence Sensors for Carbohydrates : Fang et al. (2020) developed long-wavelength fluorescent sensors using boronic acid derivatives, indicating their potential in chemical biology and diagnostics. Details.

Biological and Biochemical Studies

  • Multifunctional Compounds Study : Zhang et al. (2017) explored the structure of multifunctional compounds involving 4-boronophenyl derivatives, showing their application in understanding complex molecular interactions. Details.
  • Investigation of Boronic Acid-Diol Condensations : A study by Valenzuela et al. (2022) used phenyl boronic acids for understanding diol binding, crucial for medical diagnostics and biochemical studies. Details.

properties

IUPAC Name

[3-[(4-methoxyphenyl)methylcarbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BNO4/c1-21-14-7-5-11(6-8-14)10-17-15(18)12-3-2-4-13(9-12)16(19)20/h2-9,19-20H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHSWLXHDJCBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid

Synthesis routes and methods

Procedure details

3-Carboxyphenylboronic acid (140 mg, 0.84 mmol), PyBOP (376 mg, 0.72 mmol) and HOBt (97.7 mg, 0.72 mmol) were dissolved in DMF (3.18 mL) and treated with DIPEA (420 μL, 2.41 mmol). After 5 min at ambient temperature, 4-methoxybenzenemethanamine (78 μL, 0.60 mmol) was added. The homogeneous reaction mixture was stirred at ambient temperature for 16 h, the solvent was removed under reduced pressure, and the residue purified by preparative HPLC (5-40% MeCN over 40 min, 35 mL/min) to afford the product as a white solid.
Quantity
140 mg
Type
reactant
Reaction Step One
Name
Quantity
376 mg
Type
reactant
Reaction Step One
Name
Quantity
97.7 mg
Type
reactant
Reaction Step One
Name
Quantity
3.18 mL
Type
solvent
Reaction Step One
Name
Quantity
420 μL
Type
reactant
Reaction Step Two
Quantity
78 μL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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